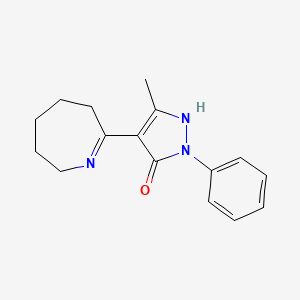
3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl3IN3O3 and a molecular weight of 514.537 g/mol . This compound is notable for its unique structure, which includes an iodo group, a trichloroethyl group, and a nitroanilino group attached to a benzamide core. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Vorbereitungsmethoden
The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Iodination: The addition of an iodine atom to the benzene ring.
Amidation: The formation of the benzamide structure by reacting the iodinated nitroaniline with a trichloroethylamine derivative.
The reaction conditions for these steps often involve the use of strong acids, bases, and oxidizing agents, as well as controlled temperatures and pressures to ensure the desired product is obtained
Analyse Chemischer Reaktionen
3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, particularly at the nitro group, to form different oxidation states.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide is primarily used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Chemical Synthesis: As a building block for the synthesis of more complex molecules.
Biological Studies: Investigating its effects on biological systems, including potential antimicrobial or anticancer properties.
Material Science: Exploring its use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The pathways involved may include the inhibition of enzyme activity or the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide include:
3-Iodo-N-(2,2,2-trichloro-1-(2-chloroanilino)ethyl)benzamide: Differing by the presence of a chloro group instead of a nitro group.
3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide: Differing by the position of the chloro group on the aniline ring.
3-Iodo-N-(2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl)benzamide: Differing by the presence of two chloro groups on the aniline ring.
These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
303105-02-4 |
|---|---|
Molekularformel |
C15H11Cl3IN3O3 |
Molekulargewicht |
514.5 g/mol |
IUPAC-Name |
3-iodo-N-[2,2,2-trichloro-1-(2-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl3IN3O3/c16-15(17,18)14(20-11-6-1-2-7-12(11)22(24)25)21-13(23)9-4-3-5-10(19)8-9/h1-8,14,20H,(H,21,23) |
InChI-Schlüssel |
VHFFVWLOCQDCJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-2-(4-chlorophenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15079100.png)

![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15079108.png)


![(5Z)-3-ethyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079122.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15079127.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079138.png)
![Ethyl 7-(4-bromobenzoyl)-3-(1-naphthyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15079143.png)
![2-Methyl-4-[4-(1-methyl-1-{4-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethyl)phenoxy]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B15079147.png)
![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[4-(pentyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079154.png)
![Ethyl 7-benzoyl-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15079158.png)
![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079164.png)
